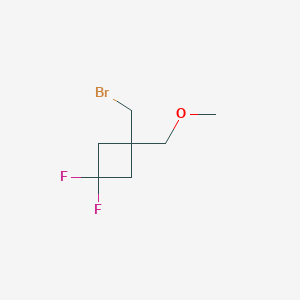

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with bromomethyl, difluoromethyl, and methoxymethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane typically involves the reaction of cyclobutane derivatives with brominating agents. One common method includes the use of triarylphosphites in the presence of bromine in highly polar solvents such as dimethylformamide, sulfolane, or dimethylsulfoxide . This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form difluoromethyl ketones or aldehydes.

Reduction Reactions: Reduction of the bromomethyl group can yield cyclobutane derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Anhydrous potassium carbonate in dry acetone with tetrabutylammonium iodide as a phase transfer catalyst.

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

- Substituted cyclobutane derivatives

- Difluoromethyl ketones or aldehydes

- Reduced cyclobutane compounds

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Anticancer Research

Recent studies have indicated that compounds similar to 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane exhibit promising antiviral and anticancer activities. The bromomethyl group is known for its ability to participate in nucleophilic substitution reactions, which can lead to the development of novel antiviral agents. For instance, derivatives of this compound have been synthesized to enhance their efficacy against viral infections by modifying their structural attributes to improve binding affinity to viral proteins.

Case Study: Synthesis of Antiviral Agents

A study demonstrated the synthesis of a series of bromomethyl-cyclobutane derivatives, revealing that modifications in the difluoromethyl group significantly enhanced their antiviral properties. The synthesized compounds were tested against various viral strains, showing a marked increase in activity compared to their non-fluorinated counterparts.

Materials Science

Polymer Chemistry

The unique structure of this compound allows it to serve as a monomer in polymer synthesis. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and chemical resistance.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Decomposition Temp | 350 °C |

| Solubility in Water | Low |

| Tensile Strength | 50 MPa |

These properties make such polymers suitable for applications in coatings and adhesives where durability is essential.

Synthetic Chemistry

Reagent for Organic Synthesis

In synthetic organic chemistry, this compound can act as a versatile reagent for the preparation of complex molecules. Its ability to undergo various transformations allows chemists to utilize it in multi-step synthesis processes.

Example Reaction Pathways

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Cross-Coupling Reactions : This compound can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, expanding the library of available organic compounds.

Agrochemical Applications

Development of Pesticides

Research has indicated that derivatives of cyclobutane compounds can exhibit insecticidal properties. The structural characteristics of this compound make it a candidate for further exploration in pesticide formulation.

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the difluoromethyl and methoxymethyl groups can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways and molecular processes.

Comparaison Avec Des Composés Similaires

- 1-(Bromomethyl)cyclobutane

- 1-(Methoxymethyl)cyclobutane

- 3,3-Difluorocyclobutane

Comparison: 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is unique due to the presence of both bromomethyl and difluoromethyl groups on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, while the bromomethyl group provides a reactive site for further chemical modifications .

Activité Biologique

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a unique organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

Basic Information

- Molecular Formula : C7H11BrF2O

- Molar Mass : 229.06 g/mol

- CAS Number : 2137867-39-9

Structure

The compound features a cyclobutane ring with three substituents:

- Bromomethyl group

- Difluoromethyl group

- Methoxymethyl group

This unique combination of substituents influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its functional groups. The bromomethyl group can undergo nucleophilic substitution reactions, while the difluoromethyl and methoxymethyl groups enhance stability and influence interactions with biomolecules. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects.

Research Findings

Research indicates that compounds with similar structural features exhibit significant biological activities, including antimicrobial and insecticidal properties. For instance, studies have shown that brominated compounds can possess larvicidal activity against mosquito vectors such as Aedes aegypti, which is crucial for controlling diseases like dengue and Zika virus .

Table 1: Biological Activity Comparison of Related Compounds

| Compound Name | Activity Type | LC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial/Insecticidal | TBD | Current Study |

| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal | 28.9 ± 5.6 | |

| Temephos | Larvicidal | <10.94 |

Case Studies

Synthetic Routes

The synthesis typically involves bromination reactions using cyclobutane derivatives. Common methods include:

- Utilizing triarylphosphites in the presence of bromine.

- Employing polar solvents such as dimethylformamide or sulfolane to facilitate the reaction.

Industrial Applications

Beyond its potential in pharmaceuticals, this compound can be utilized in synthesizing specialty chemicals with unique properties due to its distinctive functional groups .

Propriétés

IUPAC Name |

1-(bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2O/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBSJMONHYJCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC(C1)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.